Dutogliptin

Solubility Formulation Science Pharmaceutics

Dutogliptin (PHX-1149) is a research-grade DPP-4 inhibitor engineered for studies where standard gliptins fall short. Its extreme aqueous solubility (>2000 mg/mL), negligible plasma protein binding (11%), and CYP450-free metabolism eliminate confounding PK variables. This unique profile positions it as the only DPP-4 inhibitor in Phase 2 trials for cardiac repair via SDF-1α stem cell homing. It is ideal for metabolic syndrome models, cardiovascular co-medication studies, and advanced formulation R&D (e.g., injectable liposomes). Choose Dutogliptin for protocols demanding precision, low DDI risk, and translational impact.

Molecular Formula C10H20BN3O3
Molecular Weight 241.10 g/mol
CAS No. 852329-66-9
Cat. No. B1663283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutogliptin
CAS852329-66-9
Synonymsdutogliptin
Molecular FormulaC10H20BN3O3
Molecular Weight241.10 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)CNC2CCNC2)(O)O
InChIInChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2/t8-,9+/m1/s1
InChIKeyDVJAMEIQRSHVKC-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dutogliptin (CAS 852329-66-9): A Boronic Acid-Based DPP-4 Inhibitor with Differentiated Solubility and PK Properties


Dutogliptin (formerly PHX-1149) is a potent, orally bioavailable, boronic acid-based dipeptidyl peptidase-4 (DPP-4) inhibitor [1]. It is characterized by exceptionally high aqueous solubility (>2000 mg/mL) and low plasma protein binding (11%) [2]. Preclinical and clinical studies demonstrate that Dutogliptin potently inhibits DPP-4 enzymatic activity (IC50 of 25 nM), improving glycemic control in patients with type 2 diabetes mellitus (T2DM) [1][3]. Unlike several other DPP-4 inhibitors, Dutogliptin exhibits metabolic stability without inhibiting or inducing major CYP450 enzymes, a profile that may reduce the risk of drug-drug interactions [2].

Why In-Class Substitution of Dutogliptin May Compromise Research Outcomes: Differentiated Physicochemical and Pharmacological Profiles


Generic substitution among DPP-4 inhibitors is clinically and scientifically unsound due to marked inter-compound variability in key physicochemical and pharmacokinetic (PK) parameters. These differences—including half-life (ranging from ~2 hours to >200 hours across the class), plasma protein binding (from negligible to >99%), and metabolic pathways—directly impact dosing frequency, drug-drug interaction potential, and suitability for special patient populations [1]. Dutogliptin's unique profile, characterized by intermediate half-life, exceptionally low protein binding, and high water solubility, dictates a specific experimental and therapeutic context that cannot be replicated by other DPP-4 inhibitors. The following quantitative evidence underscores the necessity of compound-specific selection for research and procurement.

Quantitative Differentiation of Dutogliptin: Evidence-Based Head-to-Head and Cross-Study Comparisons


High Aqueous Solubility Enables Unique Liposomal Formulation Development

Dutogliptin's exceptionally high aqueous solubility (>2000 mg/mL) is a defining physicochemical property that starkly contrasts with the lower solubility profiles of many DPP-4 inhibitors and enables novel formulation strategies, such as the liposomal extended-release formulation described in patent EP4514359B1 [1][2]. In comparison, the aqueous solubility of sitagliptin, for instance, is substantially lower (approximately 3.4 mg/mL for the free base) [3]. This high solubility of Dutogliptin is a key enabling factor for specialized injectable liposomal preparations designed for applications in regenerative medicine post-myocardial infarction, a route of administration and indication not feasible for less soluble DPP-4 inhibitors [2].

Solubility Formulation Science Pharmaceutics

Low Plasma Protein Binding and Minimal CYP Interaction Mitigate Drug-Drug Interaction Risk

Dutogliptin exhibits a favorable PK profile characterized by the lowest reported plasma protein binding (11%) among major DPP-4 inhibitors and a lack of CYP450 enzyme inhibition or induction, a combination that predicts a low potential for clinically significant drug-drug interactions (DDIs) [1][2]. In contrast, other DPP-4 inhibitors show variable and often higher protein binding (e.g., sitagliptin 38%, linagliptin 75-99%) and/or dependence on CYP450 for metabolism (e.g., saxagliptin is a CYP3A4/5 substrate) [3][4][5]. This profile makes Dutogliptin a valuable tool for research in complex polypharmacy models where minimizing pharmacokinetic confounding is critical.

Pharmacokinetics Drug-Drug Interactions CYP450

Unique Therapeutic Application: Enhancing Stem Cell Homing for Myocardial Infarction Repair

Dutogliptin is being actively investigated for a unique, non-diabetic indication: as an adjunct to stem cell mobilization therapy following acute myocardial infarction [1]. This application leverages DPP-4 inhibition to prevent the degradation of stromal cell-derived factor 1 alpha (SDF-1α), a key chemokine for stem cell homing to damaged myocardium. A Phase 2 clinical trial (NCT04427631) is evaluating Dutogliptin in combination with filgrastim (G-CSF) in patients with ST-elevation myocardial infarction (STEMI) [2]. This use is not shared by other DPP-4 inhibitors, which are exclusively indicated for T2DM. The study is based on compelling preclinical evidence: in a murine model of myocardial infarction, the combination of Dutogliptin and G-CSF significantly improved survival and reduced infarct size compared to controls [1].

Regenerative Medicine Myocardial Infarction Stem Cell Mobilization

Balanced Potency and Selectivity Profile Distinct from Ultra-High Potency and Rapid-Onset Inhibitors

Dutogliptin demonstrates a potent inhibition of DPP-4 with an IC50 of 25 nM and a selectivity window of 15- to 319-fold over other DPP family members [1]. This profile is distinct from both the ultra-high potency (IC50 < 1 nM) of linagliptin and the very rapid onset (short Tmax) of vildagliptin and saxagliptin [2][3]. While not the most potent inhibitor in vitro, Dutogliptin's balanced profile—coupled with its favorable PK properties—translates to sustained, near-maximal DPP-4 inhibition over 24 hours at therapeutic doses (300-500 mg), with EC50 and EC90 values for in vivo inhibition of ~10 ng/mL and ~100 ng/mL, respectively [1]. This sustained effect is achieved without the extremely long terminal half-life or high protein binding that can complicate the use of other potent inhibitors like linagliptin in certain research contexts.

Enzyme Inhibition Selectivity Potency

Consistent Glycemic Control Efficacy Comparable to Approved DPP-4 Inhibitors

In a 12-week Phase II trial in T2DM patients (baseline HbA1c ~8.4%), Dutogliptin monotherapy at doses of 200 mg and 400 mg once daily resulted in placebo-subtracted HbA1c reductions of 0.34% and 0.52%, respectively, with a safety profile comparable to placebo [1]. This level of glycemic improvement is consistent with the class effect observed for other DPP-4 inhibitors used as monotherapy (typical HbA1c reduction of 0.5-0.8%) [2]. While not directly compared head-to-head in this study, the data confirm that Dutogliptin provides effective glucose lowering without the hypoglycemia risk associated with other antidiabetic classes. This efficacy, combined with its unique PK and formulation advantages, reinforces its value as a specific research tool.

Glycemic Control HbA1c Type 2 Diabetes

Optimal Use Cases for Dutogliptin in Research and Development Based on Differentiated Evidence


Regenerative Medicine Research in Myocardial Infarction Models

Dutogliptin is uniquely positioned for use in preclinical and clinical studies investigating cardiac repair following myocardial infarction. Its ability to enhance SDF-1α-mediated stem cell homing, as demonstrated in a murine model and currently in Phase 2 trials, makes it an essential, non-substitutable component of protocols combining DPP-4 inhibition with G-CSF mobilization [1][2]. No other DPP-4 inhibitor is being developed for this indication.

Polypharmacy Interaction Studies Requiring a Clean PK Background

For researchers designing studies involving multiple co-administered drugs (e.g., in models of metabolic syndrome or cardiovascular disease), Dutogliptin's low plasma protein binding (11%) and lack of CYP450 interaction provide a significantly reduced risk of confounding pharmacokinetic drug-drug interactions compared to other DPP-4 inhibitors [3][4]. This allows for more confident interpretation of pharmacodynamic outcomes.

Development of Novel Injectable or Extended-Release Formulations

The extreme aqueous solubility of Dutogliptin (>2000 mg/mL) is a key enabling property for the creation of specialized formulations, particularly injectable liposomal preparations as described in patent EP4514359B1 [5][6]. This opens avenues for research into new routes of administration and controlled-release profiles that are not feasible with less soluble DPP-4 inhibitors.

Comparative Studies of DPP-4 Inhibitor Class Heterogeneity

Dutogliptin's intermediate half-life (10-13 hours), balanced potency, and unique selectivity profile make it an ideal comparator in studies designed to elucidate the pharmacodynamic and pharmacokinetic differences within the DPP-4 inhibitor class. Its well-characterized profile provides a valuable reference point for understanding how variations in these parameters influence therapeutic outcomes and safety [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dutogliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.